N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound of interest in the field of organic chemistry It contains multiple functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole
Starting Material: : 2,5-Difluorophenyl hydrazine and 1-methyl-2-butanone.
Reaction Conditions: : Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a “click reaction”, typically under inert atmosphere at room temperature.
Formation of 1,2,4-Thiadiazole Ring
Starting Material: : Thiosemicarbazide and α-haloketone derived from the triazole intermediate.
Reaction Conditions: : Cyclization in the presence of base (e.g., KOH) in an alcohol solvent such as ethanol, often requiring heating.
Attachment of Methoxybenzamide
Starting Material: : 2-Methoxybenzoic acid and the thiadiazole intermediate.
Reaction Conditions: : Amidation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Scaling up the synthesis may involve optimizing the above laboratory reactions to industrial-scale processes, ensuring reproducibility, cost-effectiveness, and environmental compliance. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The triazole ring can undergo oxidation reactions, especially with strong oxidizing agents.
Reduction: : The nitro group in the structure can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents like sodium azide (NaN₃) or electrophiles like acyl chlorides.
Major Products Formed
Oxidation Products: : Conversion to corresponding ketones, acids, or N-oxides.
Reduction Products: : Formation of primary amines or partially reduced intermediates.
Substitution Products: : Derivatives with altered functional groups or side chains.
Scientific Research Applications
This compound has shown potential in various fields:
Chemistry: : Serves as a versatile building block in organic synthesis and material science.
Biology: : Acts as a probe or inhibitor in biochemical assays due to its ability to bind specific targets.
Medicine: : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action varies depending on its application. In biochemical contexts:
Molecular Targets: : Interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Can inhibit or activate signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Unique Aspects
The combination of a triazole and thiadiazole in one molecule is rare, providing unique reactivity and application potential.
Similar Compounds
N-{3-[1-(Phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Lacks fluorine atoms on the phenyl ring, altering its electronic properties.
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Chlorine substituent instead of fluorine, affecting reactivity and biological activity.
N-{3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Dimethyl groups provide steric hindrance, influencing binding affinity and selectivity.
N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide stands out due to its unique structural attributes, making it a compound of interest for further exploration in various scientific domains.
Properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)14-9-11(20)7-8-13(14)21)17-22-19(30-25-17)23-18(28)12-5-3-4-6-15(12)29-2/h3-9H,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWQSSSGHJKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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